(3-Fluoro-4-(morpholinyl)phenyl)isocyanate
Overview
Description
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate is a phenyl isocyanate derivative that contains a fluorine atom and a morpholine ring . It is used in organic synthesis and pharmaceutical research as a building block for the preparation of various biologically active molecules .
Synthesis Analysis
The synthesis of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate involves the reduction of 3-fluoro-4-morpholine oil of mirbane into 3-fluoro-4-morpholine aniline under the effect of a hydrogen supply agent at the catalyzer iron powder with water .Molecular Structure Analysis
The molecular formula of (3-Fluoro-4-(morpholinyl)phenyl)isocyanate is C11H11FN2O2 . It has a molecular weight of 222.22 .Scientific Research Applications
Synthesis of Pharmaceuticals and Chemical Compounds
Synthesis of Oxazolidinylmethanol : This compound was synthesized using a process involving 3-Fluoro-4-morpholinylphenyl isocyanate as an intermediate. The overall yield of this synthesis was reported as 35.8% (Pang Hua, 2004).
Synthesis of Linezolid : A new synthetic method for linezolid, an antibiotic, was investigated using 3-fluoro-4-morpholinyl-phenylisocyanate. This method was noted for its advantages like cheap materials, simple operation, and high yield, with an overall yield of 35% (Zhang Xing-xian, 2010).
Creation of Fluorophenyl Compounds : The compound 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and showed remarkable anti-TB activity and superior anti-microbial activity in tests (Mamatha S.V et al., 2019).
Biological Activities and Applications
Antitumor Activity : Compounds synthesized using 3-Fluoro-4-(morpholinyl)phenyl isocyanate were studied for their antitumor activity. One such compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, showed inhibition of cancer cell proliferation (Xuechen Hao et al., 2017).
Antimicrobial and Antibacterial Activities : Synthesized pulvinone derivatives with 3-fluoro-4-morpholino substitution displayed inhibitory activity against Esherichia coli, marking the first reported instance of pulvinone derivatives’ inhibition against Gram-negative bacteria (Haiwei Xu et al., 2013).
Chemical Properties and Applications
Electrolyte Additives : Aromatic isocyanates like 4-fluorophenyl isocyanate were used to enhance the performance of Li-ion batteries by reducing initial irreversible capacities in the solid electrolyte interface (SEI) formation on graphite surfaces (Shengbo Zhang, 2006).
Reactivity Studies : The reactivity of isocyanates, including phenyl isocyanate, was examined under various conditions, contributing to the understanding of allophanate formation in polymer chemistry (A. Lapprand et al., 2005).
Safety And Hazards
When handling (3-Fluoro-4-(morpholinyl)phenyl)isocyanate, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-(2-fluoro-4-isocyanatophenyl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-10-7-9(13-8-15)1-2-11(10)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYQLZHULWIALT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N=C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269132 | |
Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(morpholinyl)phenyl)isocyanate | |
CAS RN |
224323-51-7 | |
Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224323-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Fluoro-4-isocyanatophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601269132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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